molecular formula C13H9ClN2O B7847278 1-(3-Chlorophenyl)-benzimidazolin-2-one

1-(3-Chlorophenyl)-benzimidazolin-2-one

Cat. No.: B7847278
M. Wt: 244.67 g/mol
InChI Key: ZRLHJYOEOPAHTD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-benzimidazolin-2-one is a chemical compound characterized by its unique structure, which includes a benzimidazole ring fused to a phenyl ring substituted with a chlorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-benzimidazolin-2-one can be synthesized through several methods, including the condensation of 3-chloroaniline with o-phthalic acid or its derivatives under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as polyphosphoric acid or concentrated sulfuric acid, to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-benzimidazolin-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like sodium hydroxide or ammonia replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Sodium hydroxide, ammonia, and aqueous or alcoholic solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced derivatives, such as amines and alcohols.

  • Substitution Products: Chlorine-substituted derivatives, including phenols and amides.

Scientific Research Applications

1-(3-Chlorophenyl)-benzimidazolin-2-one has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

  • Industry: It is utilized in the development of new materials and coatings due to its unique chemical properties.

Mechanism of Action

1-(3-Chlorophenyl)-benzimidazolin-2-one is structurally similar to other benzimidazole derivatives, such as 1-(2-chlorophenyl)-benzimidazolin-2-one and 1-(4-chlorophenyl)-benzimidazolin-2-one. These compounds share the benzimidazole core but differ in the position of the chlorine atom on the phenyl ring. The unique positioning of the chlorine atom in this compound influences its chemical reactivity and biological activity, making it distinct from its analogs.

Comparison with Similar Compounds

  • 1-(2-chlorophenyl)-benzimidazolin-2-one

  • 1-(4-chlorophenyl)-benzimidazolin-2-one

  • 1-(3-chlorophenyl)piperazine

  • 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine

Properties

IUPAC Name

3-(3-chlorophenyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-4-3-5-10(8-9)16-12-7-2-1-6-11(12)15-13(16)17/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLHJYOEOPAHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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